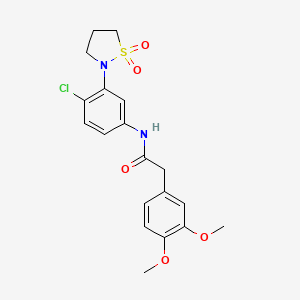

N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(3,4-dimethoxyphenyl)acetamide

Description

The compound N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(3,4-dimethoxyphenyl)acetamide features a unique structural framework combining an acetamide backbone with two distinct aromatic substituents:

- A 4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl group: This moiety includes a chloro substituent at the para position and a saturated isothiazolidin ring with two sulfonyl oxygen atoms at the meta position.

The isothiazolidin dioxide ring system may confer distinct electronic and steric properties compared to unsaturated heterocycles like thiazole or benzothiazole.

Properties

IUPAC Name |

N-[4-chloro-3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-2-(3,4-dimethoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21ClN2O5S/c1-26-17-7-4-13(10-18(17)27-2)11-19(23)21-14-5-6-15(20)16(12-14)22-8-3-9-28(22,24)25/h4-7,10,12H,3,8-9,11H2,1-2H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGOSEPKTHWBKGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC(=O)NC2=CC(=C(C=C2)Cl)N3CCCS3(=O)=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21ClN2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(3,4-dimethoxyphenyl)acetamide is a synthetic organic compound belonging to the class of thiazolidine derivatives. This compound is characterized by a complex structure that includes a chloro-substituted phenyl ring and a dioxidoisothiazolidin moiety, which contribute to its biological properties. The compound's unique structural features suggest potential therapeutic applications, particularly in pharmacology and medicinal chemistry.

Structural Characteristics

The molecular formula for N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(3,4-dimethoxyphenyl)acetamide is C18H20ClN3O4S, with a molecular weight of approximately 395.89 g/mol. The presence of multiple functional groups enhances its reactivity and interaction with biological targets.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. The dioxidoisothiazolidin ring may influence enzyme inhibition or modulation of receptor activity. The chloro substituent can enhance the compound's lipophilicity, facilitating better membrane permeability and cellular uptake.

Biological Activities

Research indicates that compounds similar to N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(3,4-dimethoxyphenyl)acetamide exhibit various biological activities:

- Antimicrobial Activity : Thiazolidine derivatives have shown promise as antimicrobial agents. The presence of the dioxidoisothiazolidin moiety may contribute to this activity by interfering with bacterial cell wall synthesis or disrupting metabolic pathways.

- Anticancer Properties : Some studies suggest that compounds with similar structures possess anticancer properties by inducing apoptosis in cancer cells or inhibiting tumor growth through various mechanisms, including cell cycle arrest and modulation of signaling pathways.

- Anti-inflammatory Effects : Compounds containing methoxy groups, like the 3,4-dimethoxyphenyl group in this compound, have been associated with anti-inflammatory effects. These effects may arise from the inhibition of pro-inflammatory cytokines or modulation of inflammatory pathways.

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

A study conducted on structurally similar compounds demonstrated significant anticancer activity against various cancer cell lines. The mechanism involved the induction of apoptosis through the activation of caspase pathways and the downregulation of anti-apoptotic proteins. This suggests that N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(3,4-dimethoxyphenyl)acetamide may have similar potential in cancer therapy.

Case Study: Anti-inflammatory Activity

In an experimental model for inflammation, compounds related to this structure were shown to significantly reduce edema in rat paw models induced by carrageenan. The results indicated a marked decrease in leukocyte accumulation and prostaglandin biosynthesis, highlighting the anti-inflammatory potential of these compounds.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural differences and similarities between the target compound and related acetamides:

Key Observations:

Heterocyclic Rings :

- The target compound’s isothiazolidin dioxide is a saturated five-membered ring with two sulfonyl oxygens, offering high polarity and hydrogen-bonding capacity compared to aromatic thiazole or benzothiazole cores.

- Tetrahydrothiophene dioxide in shares sulfone character but differs in ring size (five-membered vs. six-membered) and substitution patterns .

Substituent Effects: Chloro vs. 3,4-Dimethoxyphenyl: Common in the target compound and , this group is associated with improved solubility and interactions with aromatic binding pockets in enzymes or receptors .

Synthetic Routes :

- Many analogs (e.g., ) are synthesized via carbodiimide-mediated amide coupling, suggesting the target compound may follow similar protocols .

- Substituents like isothiazolidin dioxide likely require specialized precursors, such as sulfonamide intermediates or oxidation steps.

Physicochemical and Pharmacokinetic Considerations

While explicit data for the target compound is unavailable, inferences can be drawn from related structures:

- Solubility : The isothiazolidin dioxide and dimethoxyphenyl groups likely improve aqueous solubility compared to dichlorophenyl or trifluoromethyl analogs .

- Metabolic Stability : Fluorinated benzothiazoles () resist oxidative degradation, whereas methoxy groups may undergo demethylation . The target compound’s sulfone group is metabolically robust.

- Melting Points : Rip-B has a melting point of 90°C , while dichlorophenyl-thiazole acetamide derivatives crystallize at higher temperatures (e.g., 459–461 K in ) . The target compound’s melting point is expected to fall within this range.

Q & A

Q. What are the recommended synthetic routes for N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(3,4-dimethoxyphenyl)acetamide?

- Methodological Answer : A feasible approach involves coupling the carboxylic acid derivative of the 4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl moiety with the amine group of 2-(3,4-dimethoxyphenyl)acetamide using carbodiimide-based coupling agents (e.g., EDC or DCC) in dichloromethane (DCM) or dimethylformamide (DMF). Triethylamine is often added to neutralize HCl byproducts. For example, analogous acetamide syntheses utilized 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in DCM with triethylamine at 273 K, followed by extraction and crystallization from methanol/acetone mixtures . Optimize stoichiometry (1:1 molar ratio of acid to amine) and reaction time (3–6 hours) to improve yield.

Q. Which spectroscopic and crystallographic techniques are optimal for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR in deuterated solvents (e.g., DMSO-d or CDCl) to confirm substitution patterns, particularly the integration of methoxy (δ 3.7–3.9 ppm) and sulfone (δ 1.1–1.3 ppm) groups.

- X-ray Crystallography : Single-crystal X-ray diffraction resolves the spatial arrangement of the isothiazolidin-2-yl and dimethoxyphenyl groups. For example, similar acetamides exhibited dihedral angles of 61.8° between aromatic rings, stabilized by N–H⋯N hydrogen bonds forming R(8) motifs .

- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) using acetonitrile/water gradients.

Advanced Research Questions

Q. How can researchers optimize low yields during the final coupling step of this compound?

- Methodological Answer : Low yields often arise from steric hindrance or poor solubility. Mitigation strategies include:

- Solvent Optimization : Switch to polar aprotic solvents (e.g., DMF) to enhance reactant solubility.

- Catalytic Additives : Use 1-hydroxybenzotriazole (HOBt) or DMAP to reduce side reactions during carbodiimide-mediated coupling .

- Temperature Control : Conduct reactions under reflux (40–50°C) to accelerate kinetics without degrading heat-sensitive groups like sulfones.

- Workup Adjustments : Extract impurities with saturated NaHCO and brine, followed by recrystallization from mixed solvents (e.g., methanol/acetone) .

Q. How can contradictory biological activity data for this compound be resolved?

- Methodological Answer : Contradictions may stem from assay variability or compound stability. Address this via:

- Orthogonal Assays : Validate activity using both cell-based (e.g., cytotoxicity assays) and biochemical (e.g., enzyme inhibition) platforms. For instance, thiazole-containing acetamides showed varied activity depending on the assay’s redox conditions .

- Purity Verification : Confirm compound integrity using LC-MS to rule out degradation products.

- Metabolic Stability Testing : Assess hepatic microsomal stability to identify rapid metabolism as a confounding factor.

Q. What computational methods are suitable for predicting the binding affinity of this compound to biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with sulfone- and methoxy-binding pockets (e.g., kinases or GPCRs). Parameterize force fields (e.g., OPLS4) for sulfone group polarization.

- Molecular Dynamics (MD) Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to evaluate conformational stability of the isothiazolidin-2-yl ring under physiological conditions.

- QSAR Modeling : Train models on datasets of structurally related acetamides (e.g., PubChem BioAssay data) to correlate substituent effects (e.g., chloro vs. methoxy) with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.